4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

Übersicht

Beschreibung

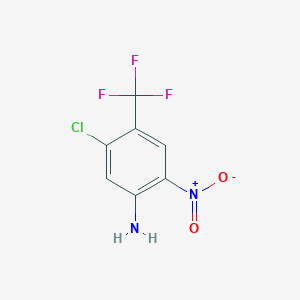

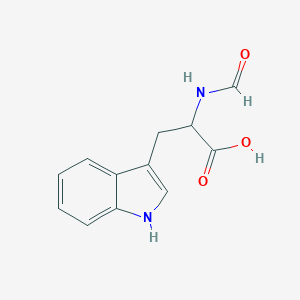

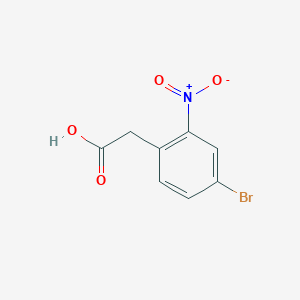

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide: is an organic compound with the molecular formula C12H10FN3O2. It is known for its applications in medicinal chemistry, particularly in the synthesis of heterocyclic urea derivatives, which are studied as potential kinase inhibitors for treating various diseases .

Wissenschaftliche Forschungsanwendungen

Biology and Medicine: It has shown potential in developing novel therapeutics targeting P2X7 receptors. It is also suggested for use in diagnostic tools to detect P2X7 receptor expression levels in cancer cells.

Wirkmechanismus

Target of Action

, suggesting that kinases could be potential targets.

Mode of Action

, it’s plausible that it may interact with kinase enzymes, potentially inhibiting their activity and thus affecting signal transduction pathways within cells.

Pharmacokinetics

. These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.

Action Environment

. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability.

Safety and Hazards

The compound is associated with several safety hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

Biochemische Analyse

Biochemical Properties

Molecular Mechanism

It is known that the compound is used in the synthesis of heterocyclic urea derivatives as kinase inhibitors in the treatment of myeloproliferative and other diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide typically involves the reaction of 4-amino-3-fluorophenol with 2-pyridinecarboxylic acid. The resulting product undergoes subsequent reactions with thionyl chloride and formamide. Another method involves reacting 4-chloropyridine-2-carboxamide with 4-amino-3-fluorophenol in the presence of an inorganic base .

Industrial Production Methods: For industrial production, the process is optimized to ensure safety and cost-effectiveness. The use of inorganic bases instead of potassium t-butoxide reduces potential safety hazards. The reaction is followed by crystallization for separation, which simplifies the operation and lowers costs while minimizing environmental pollution .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Reduction reactions are possible but less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives .

Vergleich Mit ähnlichen Verbindungen

- 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide

- 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride

- 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride

- 4-(2-Amino-5-methylphenoxy)-N-methylpyridine-2-carboxamide

Uniqueness: The uniqueness of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide lies in its specific substitution pattern, which includes an amino group and a fluorine atom on the phenoxy ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry .

Eigenschaften

IUPAC Name |

4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-9-5-7(1-2-10(9)14)18-8-3-4-16-11(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOBRHWHVZDWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)

![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)